![molecular formula C16H12F3N5O B2584748 N-[(2,4-difluorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291848-30-0](/img/structure/B2584748.png)
N-[(2,4-difluorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), and multiple aromatic rings (rings of carbon atoms with alternating single and double bonds). The presence of fluorine atoms on the aromatic rings indicates that this compound is a fluorinated derivative, which could potentially influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings and the amide group. The electron-withdrawing nature of the fluorine atoms could influence the electron density in the aromatic rings, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atoms and the amide group. The fluorine atoms are highly electronegative, which could make the compound more reactive towards electrophiles. The amide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its lipophilicity, potentially influencing its solubility in different solvents. The amide group could participate in hydrogen bonding, which could affect its melting point and boiling point .Scientific Research Applications
Synthesis and Structural Properties
- Various derivatives of similar compounds have been synthesized and characterized, highlighting their potential in scientific research. For example, the synthesis and structural characterization of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide demonstrate the feasibility of creating complex molecules for specific applications (Hao et al., 2017).
Antimicrobial and Antipathogenic Activity
- Certain derivatives have shown promising antimicrobial and antipathogenic activities. For instance, thiourea derivatives, which are structurally related, have been tested for their interaction with bacterial cells, showing significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Antitumor Activity
- Some derivatives exhibit notable antitumor activities. A study on 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a compound with structural similarities, highlighted its effectiveness in inhibiting cancer cell proliferation (Lu et al., 2017).
Catalyst and Solvent-Free Synthesis
- Research also explores efficient, environmentally friendly synthesis methods for related compounds. For example, a study on the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide showcases innovative approaches in chemical synthesis (Moreno-Fuquen et al., 2019).
Applications in Chemical Synthesis
- These compounds can be used as building blocks for more complex structures, essential in pharmaceutical and material sciences. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide demonstrates the versatility of these compounds in creating diverse molecular architectures (Kan, 2015).
Application in Material Science
- Their unique properties make these compounds suitable for use in material science, particularly in the development of new polymers with specific characteristics (Yu et al., 1999).
Future Directions
The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in the context of drug discovery. Additionally, its reactivity and properties could make it a useful building block in organic synthesis .
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O/c17-10-6-5-9(12(19)7-10)8-20-16(25)14-15(23-24-22-14)21-13-4-2-1-3-11(13)18/h1-7,14-15,21-24H,8H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOZZDPVRHLJHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2C(NNN2)C(=O)NCC3=C(C=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-difluorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
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